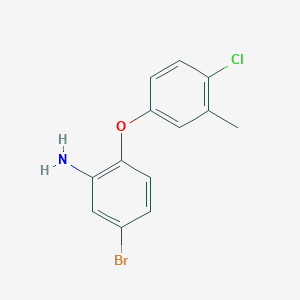

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline (5-Br-2-CMP) is an aromatic amine belonging to the family of brominated anilines. It is a colorless solid that is soluble in organic solvents and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-Br-2-CMP has found numerous applications in scientific research, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe for biological imaging.

科学的研究の応用

Development of Selective Estrogen Receptor Modulators

This compound has been utilized in the development of selective estrogen receptor modulators (SERMs) . SERMs are a class of drugs that act on the estrogen receptor and are used in the treatment of osteoporosis and breast cancer . The compound’s ability to modulate estrogen receptors without the side effects associated with estrogen makes it valuable in therapeutic applications.

Histochemistry and Bacteriology

In histochemistry and bacteriology, “5-Bromo-2-(4-chloro-3-methylphenoxy)aniline” serves as a substrate for beta-galactosidase . This enzyme cleaves the glycosidic bond to produce a chromogenic compound, which is used to detect enzyme activity in various biological samples .

Molecular Biology Applications

The compound is involved in molecular biology applications, particularly in blotting techniques such as Northern, Southern, and Western blotting. It is also used in in situ hybridization and immunohistochemistry as part of the BCIP/NBT substrate system, which helps in the visualization of nucleic acids and proteins .

作用機序

Target of Action

It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar .

Mode of Action

As a key intermediate in the synthesis of sglt2 inhibitors, it likely interacts with its targets through the inhibition of glucose reabsorption in the kidneys .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

As a key intermediate in the synthesis of sglt2 inhibitors, its action likely contributes to the overall therapeutic effects of these inhibitors, which include lowering blood glucose levels, reducing body weight, and lowering blood pressure .

特性

IUPAC Name |

5-bromo-2-(4-chloro-3-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCKDYFNZBGFRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)